

# An In-Depth Technical Guide to the Chemical Characterization of Dasatinib M6

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## Compound of Interest

Compound Name: Dasatinib metabolite M6

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## Introduction

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as Dasatinib carboxylic acid, is a significant oxidative metabolite. A thorough understanding of the chemical and physical properties of this metabolite is crucial for a comprehensive assessment of Dasatinib's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the chemical characterization of Dasatinib M6, including its structural features, physicochemical properties, and the analytical methodologies used for its identification and quantification.

## Chemical Identity and Structure

Dasatinib M6 is formed through the oxidation of the N-hydroxyethyl side chain of the piperazine ring of Dasatinib to a carboxylic acid.

Chemical Name: 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetic acid[1] Molecular Formula: C<sub>22</sub>H<sub>24</sub>ClN<sub>7</sub>O<sub>3</sub>S[1][2]  
Molecular Weight: 501.99 g/mol [1][2]

## Physicochemical Properties

The physicochemical properties of Dasatinib M6 are important for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While experimental data for some properties are limited, available information and predicted values are summarized below.

Property	Value	Reference
Melting Point	>192°C (decomposes)	Predicted
pKa	2.40 ± 0.10	Predicted
Solubility	Soluble in DMSO.	[3]
In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL (4.98 mM).		
[2]		
In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), solubility is ≥ 2.5 mg/mL (4.98 mM).		
[2]		
In a formulation of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL (4.98 mM).		
[2]		

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and structural elucidation of Dasatinib M6. While a complete set of experimental spectra is not readily available in the public domain, the following sections outline the expected spectroscopic characteristics based on the known structure and data from the parent compound, Dasatinib.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for confirming the molecular structure of Dasatinib M6. Specific chemical shifts and coupling constants would be required for full structural assignment. While specific experimental data for M6 is not available, general methods for obtaining NMR data on Dasatinib and its derivatives have been described.[4][5][6]

## Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of Dasatinib and its metabolites in biological matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

**Expected MS/MS Fragmentation:** The fragmentation pattern of Dasatinib M6 is expected to be similar to that of Dasatinib, with characteristic losses corresponding to different parts of the molecule. The precursor ion would be  $[M+H]^+$  at  $m/z$  502. The fragmentation of the parent drug, Dasatinib, often involves cleavage of the amide bond and fragmentation of the piperazine ring.[7][8][9] A detailed high-resolution MS/MS analysis would be necessary to fully characterize the fragmentation pathways of M6.

## Metabolic Pathway

Dasatinib M6 is a Phase I metabolite of Dasatinib. The formation of M6 occurs through the oxidation of the primary alcohol on the hydroxyethylpiperazine side chain to a carboxylic acid. While the specific enzymes responsible for this transformation have not been definitively identified, it is known to be an oxidative process.[10]



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Metabolic conversion of Dasatinib to Dasatinib M6.

## Experimental Protocols

### In Vitro Metabolism for M6 Formation

The generation of Dasatinib M6 for characterization studies can be achieved through in vitro metabolism using human liver microsomes (HLMs).[10][11]

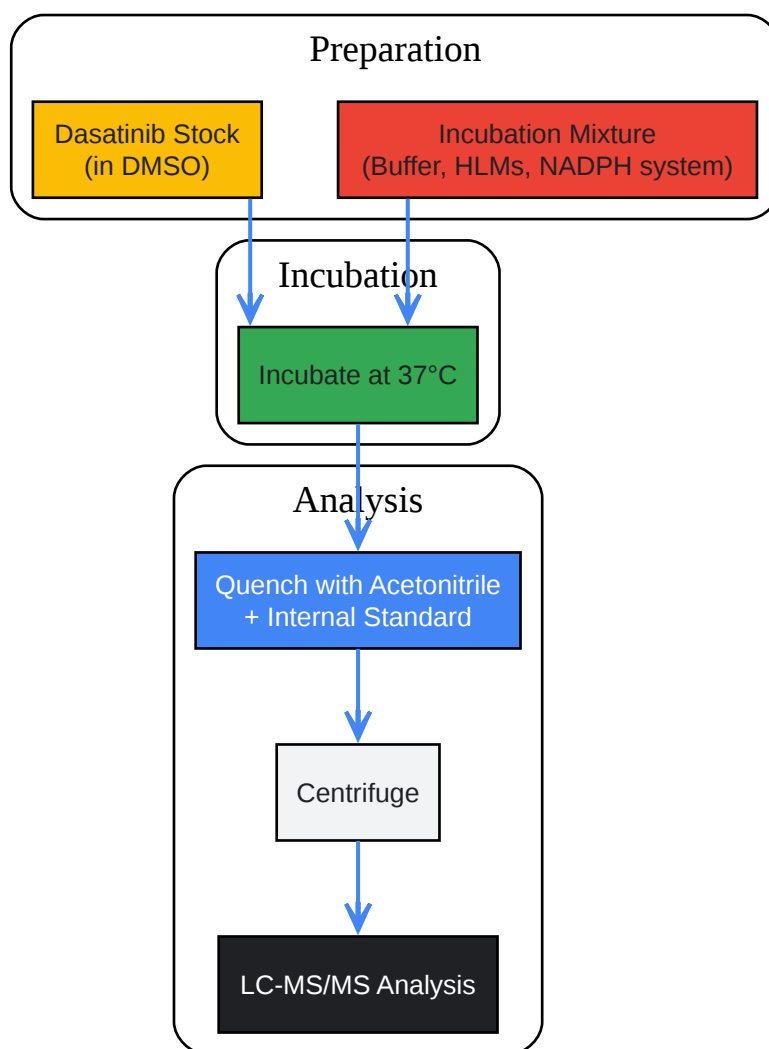
Materials:

- Dasatinib

- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PD, NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., a stable isotope-labeled Dasatinib)

Procedure:

- Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).
- In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the reaction by adding the Dasatinib working solution to the incubation mixture.
- Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
- Centrifuge the sample to precipitate proteins.
- Analyze the supernatant by LC-MS/MS.



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Workflow for in vitro formation of Dasatinib M6.

## Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Dasatinib M6. The following provides a general framework for such a method.<sup>[9][12][13]</sup>

Chromatographic Conditions:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

#### Mass Spectrometric Conditions:

- Ionization: Positive electrospray ionization (ESI+) is generally used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- MRM Transition: A specific precursor ion to product ion transition for Dasatinib M6 would need to be optimized. Based on its structure, the precursor ion would be  $m/z$  502.2  $[M+H]^+$ . Product ions would be determined through infusion experiments with a purified standard.

#### Sample Preparation:

- Protein precipitation with a cold organic solvent like acetonitrile is a common and effective method for extracting Dasatinib and its metabolites from biological matrices.

## Conclusion

The chemical characterization of Dasatinib M6 is a critical component in understanding the overall disposition and metabolic fate of Dasatinib. This guide has summarized the key chemical and physical properties of this carboxylic acid metabolite and outlined the experimental protocols necessary for its generation and analysis. Further research to obtain detailed experimental spectroscopic data and to fully elucidate the enzymatic pathways involved in its formation will provide a more complete picture of the role of Dasatinib M6 in the pharmacology of Dasatinib.

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